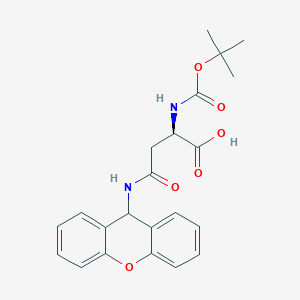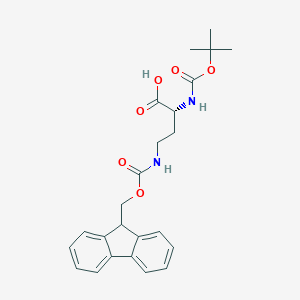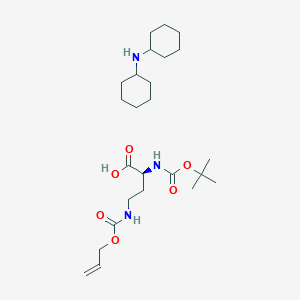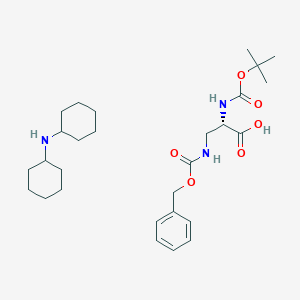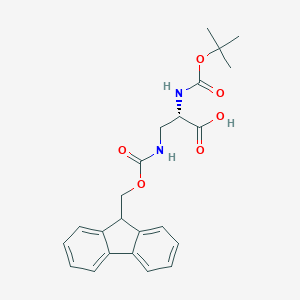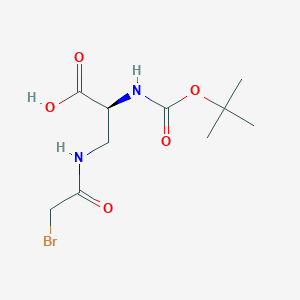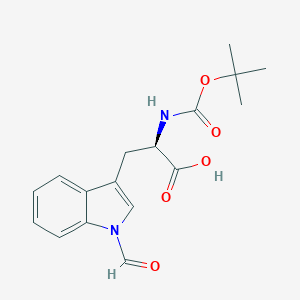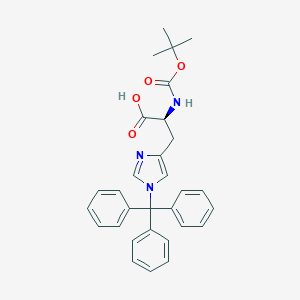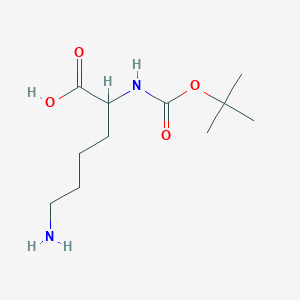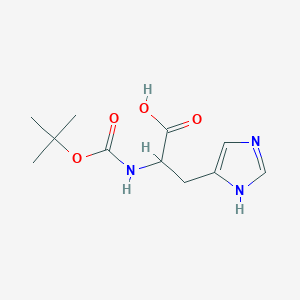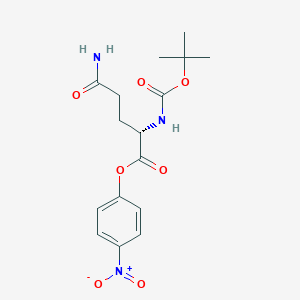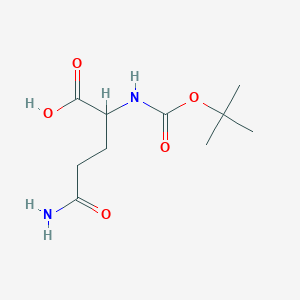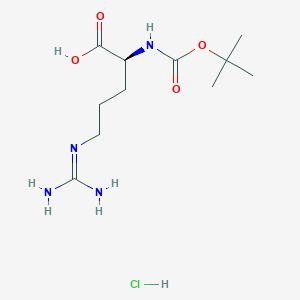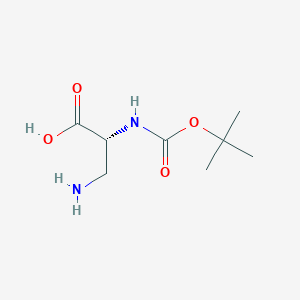
Boc-D-Dap-OH
Vue d'ensemble
Description
Boc-D-2,3-diaminopropionic acid, also known as Boc-D-2,3-diaminopropionic acid, is a useful research compound. Its molecular formula is C8H16N2O4 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-D-2,3-diaminopropionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Boc-D-2,3-diaminopropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-2,3-diaminopropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Assemblage de protéines
Boc-D-Dap-OH est utilisé comme réactif pour l'assemblage de protéines dirigé par des motifs de reconnaissance moléculaire synthétiques. Cette application est cruciale pour comprendre la structure et la fonction des protéines, ce qui peut conduire au développement de nouveaux médicaments .
Synthèse d'analogues antibiotiques et hémolytiques
Il est impliqué dans la synthèse en phase solide d'analogues cycliques de la gramicidine S qui présentent des activités antibiotiques et hémolytiques. Ces analogues pourraient être utilisés pour traiter les infections bactériennes et étudier la rupture de la membrane cellulaire .
Inhibiteurs de la protéase du virus de l'hépatite C
Le composé est utilisé dans la synthèse d'analogues modifiés d'inhibiteurs de la protéase du VHC. Ces inhibiteurs sont importants dans le traitement et la gestion des infections par le virus de l'hépatite C .
Agonistes peptidiques du récepteur V1a
This compound est un réactif clé dans la synthèse en phase solide d'agonistes peptidiques du récepteur V1a. Ces agonistes peuvent être utilisés pour étudier et potentiellement traiter des affections liées à l'activité de la vasopressine .
Inhibiteurs de la myosine light-chain kinase
Des peptides synthétiques basés sur des séquences impliquant this compound ont été étudiés comme inhibiteurs potentiels de la myosine light-chain kinase. Cette enzyme joue un rôle dans la contraction musculaire, et son inhibition pourrait avoir des applications thérapeutiques .
Synthèse de dérivés d'acide sulfonique
Le composé a été utilisé dans la synthèse de dérivés d'acide (S)-4-méthylnaphtalène-1-sulfonique, qui sont importants pour créer des composés aux propriétés thérapeutiques potentielles .
Mécanisme D'action
Target of Action
It’s known that this compound is used as a reactant in the synthesis of various peptides , suggesting that its targets could be diverse depending on the specific peptide it’s incorporated into.
Mode of Action
Boc-D-Dap-OH interacts with its targets through its incorporation into peptide chains . The specific interactions and resulting changes would depend on the structure and function of the peptide it’s part of.
Biochemical Pathways
This compound is involved in the synthesis of various peptides . These peptides can then participate in a wide range of biochemical pathways, with the specific pathways and downstream effects depending on the nature of the peptide.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific peptides it’s incorporated into and the biochemical pathways these peptides are involved in .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .
Analyse Biochimique
Biochemical Properties
Boc-D-Dap-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is often used in solid-phase peptide synthesis, where it acts as a building block for creating complex peptides. This compound interacts with enzymes such as glucosamine synthase and myosin kinase, inhibiting their activity and thus affecting the synthesis of glucosamine and the phosphorylation of myosin, respectively .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by altering the activity of enzymes and proteins involved in these processes. For example, by inhibiting glucosamine synthase, this compound can impact the synthesis of glucosamine, a key component of glycosaminoglycans, which are essential for cell signaling and structural integrity . Additionally, the inhibition of myosin kinase by this compound can affect muscle contraction and other cellular movements .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The Boc protective group allows the compound to selectively interact with target enzymes and proteins, inhibiting their activity. For instance, this compound binds to the active site of glucosamine synthase, preventing the enzyme from catalyzing the formation of glucosamine . Similarly, the compound binds to myosin kinase, inhibiting its ability to phosphorylate myosin and thus affecting muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at room temperature but can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it continues to inhibit enzyme activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s inhibitory effects plateau at a certain dosage, beyond which no additional inhibition occurs .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as glucosamine synthase and myosin kinase, affecting their activity and thus influencing metabolic flux and metabolite levels . This compound can also be metabolized by cellular enzymes, leading to the formation of various metabolites that can further impact cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and subsequently distributed to various cellular compartments . This compound’s localization and accumulation within cells can affect its activity and function, particularly in tissues where its target enzymes are highly expressed .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on target enzymes and proteins . For example, this compound may localize to the cytoplasm, where it interacts with glucosamine synthase and myosin kinase, inhibiting their activity and affecting cellular processes .
Propriétés
IUPAC Name |
(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJLRVZLNABMAT-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427317 | |
| Record name | Boc-D-2,3-diaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76387-70-7 | |
| Record name | Boc-D-2,3-diaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-N-(tert-butoxycarbonyl)-D-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


